3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde

Catalog No.
S1922475
CAS No.
123013-13-8
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde

CAS Number

123013-13-8

Product Name

3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde

IUPAC Name

3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-12(2,3)10-6-9(15-4)5-8(7-13)11(10)14/h5-7,14H,1-4H3

InChI Key

BSOBIHUVDDETHG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=O)OC

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=O)OC

3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C₁₂H₁₆O₃. It features a benzaldehyde functional group, characterized by the presence of a formyl group (-CHO) attached to a benzene ring that also contains a tert-butyl group and hydroxy and methoxy substituents. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features, which may influence its chemical reactivity and biological activity.

Typical of aldehydes and phenolic compounds. One significant reaction involves its condensation with acetylacetone, leading to the formation of unusual products, indicating its potential for complex organic transformations . Additionally, it can participate in nucleophilic addition reactions due to the electrophilic nature of the carbonyl carbon in the aldehyde group.

Synthesis of 3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of 3-tert-butyl-4-hydroxyanisole with formaldehyde in acidic conditions .
  • Heating Mixtures: Another synthetic route includes heating a mixture of 3-tert-butyl-4-hydroxyanisole and urotropine in glacial acetic acid .

These methods highlight the versatility of synthetic approaches available for this compound.

3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde has potential applications in various fields:

  • Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Its structural properties may lend themselves to drug development, particularly in creating compounds with desired biological activities.
  • Material Science: The compound could be utilized in developing new materials due to its unique chemical properties.

Several compounds share structural similarities with 3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde, allowing for comparative analysis:

Compound NameMolecular FormulaKey Features
3-tert-butyl-2-hydroxy-5-methylbenzaldehydeC₁₂H₁₆O₂Contains a methyl group instead of methoxy
4-tert-butylphenolC₁₄H₂₂OLacks an aldehyde functionality
2-hydroxy-5-methoxybenzaldehydeC₈H₈O₃Similar functional groups but different structure

Uniqueness

The uniqueness of 3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde lies in its combination of a tert-butyl group, hydroxyl group, methoxy group, and aldehyde functionality within a single molecule. This specific arrangement may confer distinct chemical reactivity and biological properties compared to similar compounds listed above.

3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde (CAS 123013-13-8) is a substituted aromatic aldehyde with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol. Its structure features a benzene ring substituted with three functional groups: a hydroxyl (-OH) group at position 2, a tert-butyl (-C(CH₃)₃) group at position 3, and a methoxy (-OCH₃) group at position 5 (Figure 1). The aldehyde functional group (-CHO) occupies position 1, completing the aromatic system.

Key Structural Features:

  • Aromatic Core: A benzene ring with ortho (positions 1 and 2) and para (positions 1 and 5) substituents.
  • Steric Effects: The bulky tert-butyl group at position 3 introduces steric hindrance, influencing reactivity and molecular interactions.
  • Electronic Effects: The hydroxyl and methoxy groups act as electron-donating substituents, directing electrophilic aromatic substitution to specific positions.

The compound belongs to the salicylaldehyde derivative family, distinguished by its substitution pattern. Its classification spans:

  • Aromatic aldehydes (due to the -CHO group on a benzene ring).
  • Phenolic compounds (due to the -OH group).
  • Ethers (due to the methoxy group).

Historical Context and Discovery

The compound was first synthesized in the late 20th century, with its CAS registry entry created on October 25, 2006. Its development arose from efforts to modify salicylaldehyde’s reactivity and solubility for applications in coordination chemistry and organic synthesis.

Synthesis Milestones:

  • Early Methods: Initial routes involved Reimer-Tiemann reactions, where phenols react with chloroform under basic conditions to form ortho-hydroxybenzaldehydes.
  • Modern Adaptations: Advanced protocols use paraformaldehyde and magnesium chloride with 2-tert-butylphenol in tetrahydrofuran (THF), achieving yields up to 90%. For example:
    $$
    \text{2-tert-butylphenol} + \text{paraformaldehyde} \xrightarrow{\text{MgCl}2, \text{Et}3\text{N}} \text{3-tert-butyl-2-hydroxybenzaldehyde}
    $$
  • Patent Innovations: A 1995 patent (CA2133935A1) detailed the use of hexamethylenetetramine and 2,4-di-tert-butylphenol in acetic acid to synthesize related tert-butylsalicylaldehydes.

These methods highlight the compound’s role in exploring sterically hindered aromatic systems for catalytic and materials science applications.

Nomenclature and Systematic Naming Conventions

The IUPAC name 3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde follows systematic rules:

  • Parent Chain: Benzene ring with an aldehyde group (-CHO) at position 1.
  • Substituents:
    • Hydroxyl (-OH) at position 2.
    • tert-Butyl (-C(CH₃)₃) at position 3.
    • Methoxy (-OCH₃) at position 5.

Alternative Names:

  • 3-t-Butyl-5-methoxysalicylaldehyde.
  • Benzaldehyde, 3-(1,1-dimethylethyl)-2-hydroxy-5-methoxy-.

Numbering System:

The aldehyde group receives the lowest possible locant (position 1), with subsequent substituents numbered to minimize their positions. This ensures consistency with IUPAC guidelines for polysubstituted aromatic compounds.

Position within Aromatic Aldehyde Chemistry

3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde occupies a niche in aromatic aldehyde chemistry due to its unique substitution pattern:

Comparative Analysis with Salicylaldehyde:

PropertySalicylaldehyde3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde
Substituents-OH (position 2)-OH (2), -C(CH₃)₃ (3), -OCH₃ (5)
Steric BulkLowHigh (tert-butyl group)
Electron Effects-OH directs meta/para-OH and -OCH₃ direct para to substituents
ApplicationsCoumarin synthesisLigands for metal complexes

Key Roles in Coordination Chemistry:

  • Schiff Base Formation: Reacts with diamines (e.g., ethylenediamine) to form salen-type ligands, which coordinate transition metals like Mn, Cu, and Co. For example:
    $$
    2 \, \text{RCHO} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{RCH=NCH}2\text{CH}2\text{N=CHR} + 2 \, \text{H}_2\text{O}
    $$
    where R = 3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde.
  • Enhanced Solubility: The tert-butyl group improves solubility in nonpolar solvents, facilitating homogeneous catalysis.

Reactivity in Organic Synthesis:

  • Aldol Condensation: Forms coumarin derivatives with acetic anhydride.
  • Unusual Products: Reacts with acetylacetone to yield chromenylidene ketones, demonstrating its versatility in forming fused heterocycles.

Formylation of 3-tert-Butyl-2-hydroxy-5-methoxybenzene

The most direct approach to synthesizing 3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde involves the formylation of the corresponding phenolic precursor, 3-tert-Butyl-2-hydroxy-5-methoxybenzene. This transformation can be achieved through several established formylation methodologies [1] [2].

The Gattermann-Koch reaction represents one classical approach, utilizing carbon monoxide and hydrochloric acid in the presence of aluminum chloride as a Lewis acid catalyst [3]. Under these conditions, the electron-rich aromatic ring undergoes electrophilic aromatic substitution to introduce the formyl group. The reaction typically proceeds at temperatures between 40-60°C under atmospheric pressure of carbon monoxide [3].

Alternatively, the Duff reaction employs hexamethylenetetramine as the formylating agent in acidic media [3]. This method offers advantages in terms of operational simplicity, as it avoids the use of gaseous carbon monoxide. The reaction mechanism involves the formation of an iminium salt intermediate that subsequently undergoes nucleophilic attack by the aromatic substrate [3].

The Reimer-Tiemann reaction provides another classical route, utilizing chloroform and strong base to generate dichlorocarbene, which then reacts with the phenolic substrate [3]. However, this method often suffers from poor regioselectivity and moderate yields, particularly with sterically hindered substrates like the tert-butyl substituted precursor.

Functional Group Transformations

Functional group interconversion strategies offer alternative pathways to the target aldehyde [4] [5]. The oxidation of the corresponding benzyl alcohol represents a widely applicable approach. Primary alcohols can be selectively oxidized to aldehydes using various oxidizing agents, including pyridinium chlorochromate, Dess-Martin periodinane, or Swern oxidation conditions [4].

The Swern oxidation is particularly valuable for this transformation, utilizing dimethyl sulfoxide activated by oxalyl chloride in the presence of triethylamine [4]. This method proceeds under mild conditions (-78°C to room temperature) and provides excellent chemoselectivity for the alcohol to aldehyde conversion [4].

Manganese dioxide oxidation offers a milder alternative, proceeding under neutral conditions with minimal side reactions [4]. This heterogeneous oxidation typically requires longer reaction times but provides excellent functional group tolerance [4].

Vilsmeier-Haack Reaction Applications

The Vilsmeier-Haack reaction stands as the most widely employed method for aromatic aldehyde synthesis [1] [2] [6] [7]. This transformation utilizes dimethylformamide and phosphoryl chloride to generate the active formylating species, known as the Vilsmeier reagent [1] [2].

The mechanism proceeds through initial formation of the chloroiminium salt from dimethylformamide and phosphoryl chloride [2] [6]. This electrophilic species then undergoes attack by the electron-rich aromatic substrate, forming an iminium intermediate. Subsequent hydrolysis during aqueous workup liberates the desired aldehyde product [2] [6].

For 3-tert-Butyl-2-hydroxy-5-methoxybenzene, the Vilsmeier-Haack reaction typically proceeds under mild conditions (0-80°C) with reaction times ranging from 2-8 hours [1] [6]. The presence of both hydroxyl and methoxy electron-donating groups enhances the reactivity of the aromatic ring toward electrophilic attack [6] [7].

Temperature optimization is crucial for maximizing yield while minimizing side reactions. Lower temperatures (0-25°C) favor selective formylation, while higher temperatures may lead to bis-formylation or other unwanted transformations [6] [8]. The reaction typically achieves yields of 70-85% when properly optimized [1] [6].

Modern Synthetic Approaches

Catalytic Methods for Synthesis

Modern catalytic approaches have revolutionized aromatic aldehyde synthesis, offering improved selectivity, milder conditions, and enhanced sustainability [9] [10]. Palladium-catalyzed carbonylation represents a particularly powerful methodology for aldehyde formation from aryl halides or triflates [11] [10].

The process typically employs syngas (carbon monoxide and hydrogen) as the carbonyl source, with palladium acetate serving as the precatalyst [11] [12]. Phosphine ligands such as triphenylphosphine or more specialized bidentate ligands enhance catalyst stability and selectivity [12]. Reaction conditions typically involve temperatures of 80-150°C and pressures of 10-25 bar [11] [12].

For substrates bearing electron-donating substituents like 3-tert-Butyl-2-hydroxy-5-methoxybenzene, the carbonylation proceeds efficiently to yield the corresponding aldehyde in 75-90% yield [11] [10]. The reaction tolerates various functional groups, including hydroxyl and methoxy substituents, making it particularly suitable for complex aromatic systems [10].

Rhodium-catalyzed processes offer alternative catalytic pathways, particularly for more challenging substrates [9]. These systems often operate under milder conditions and provide excellent chemoselectivity for aldehyde formation [9].

Green Chemistry Approaches

The implementation of green chemistry principles in aldehyde synthesis has gained significant attention due to environmental and economic considerations [13] [14]. Aerobic oxidation processes represent one sustainable approach, utilizing molecular oxygen as the terminal oxidant [15] [14].

Biomass-derived feedstocks offer promising alternatives to petroleum-based starting materials [14]. Recent developments in lignin depolymerization have enabled the direct production of substituted benzaldehydes from renewable sources [14]. Catalytic fractionation followed by selective oxidation can yield aromatic aldehydes in 15-40% overall yield from lignocellulosic biomass [14].

Solvent-free conditions or the use of environmentally benign solvents such as water, ethanol, or ionic liquids contribute to process sustainability [13]. Microemulsion systems have demonstrated particular promise for aldehyde synthesis, providing excellent catalyst retention and recycling capabilities [16].

Biocatalytic approaches utilizing engineered enzymes offer highly selective pathways for aldehyde formation [17] [18]. These methods operate under mild aqueous conditions and provide excellent functional group tolerance [18].

Flow Chemistry and Continuous Processing

Continuous flow chemistry has emerged as a powerful tool for aldehyde synthesis, offering improved heat and mass transfer, enhanced safety, and better process control [19] [20] [21]. Flow reactors enable precise control of reaction parameters such as temperature, residence time, and reagent stoichiometry [19] [21].

For Vilsmeier-Haack formylation in flow, typical conditions involve residence times of 15-60 minutes at temperatures of 60-140°C [19]. The continuous introduction of reagents allows for better mixing and heat transfer compared to batch processes [19] [20].

Microflow reactors with channel diameters of 100-1000 μm provide excellent heat transfer characteristics, enabling precise temperature control and rapid heating/cooling cycles [19]. These systems are particularly advantageous for highly exothermic reactions or temperature-sensitive substrates [21].

Inline analytical monitoring using techniques such as infrared spectroscopy or nuclear magnetic resonance allows for real-time reaction monitoring and optimization [21]. This capability enables rapid screening of reaction conditions and automated optimization protocols [21].

The integration of automated sampling and analysis systems facilitates high-throughput experimentation and process development [21]. Machine learning algorithms can be employed to optimize reaction conditions based on real-time analytical feedback [22].

Large-Scale Production Methods

Industrial production of substituted benzaldehydes requires consideration of factors including raw material costs, process safety, environmental impact, and product quality [23] [24]. The most economically viable routes typically involve readily available starting materials and well-established synthetic methodologies [23].

Toluene oxidation represents the most common industrial route to benzaldehyde derivatives, though this approach is limited to specific substitution patterns [23] [24]. The process involves controlled aerial oxidation at elevated temperatures (150-200°C) in the presence of catalysts such as cobalt or manganese compounds [23] [25].

For more complex substituted aldehydes like 3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde, stepwise synthesis from simpler precursors is often required [23]. This may involve initial preparation of the substituted benzene derivative followed by formylation or functional group interconversion [23].

Process intensification strategies such as reactive distillation combine reaction and separation in a single unit operation, reducing capital costs and energy consumption [26]. For aldehyde synthesis, this approach can simultaneously remove water formed during the reaction, driving the equilibrium toward product formation [26].

Continuous stirred tank reactors operating under optimized conditions can achieve high productivity for industrial aldehyde synthesis [16]. The key parameters include temperature control, efficient mixing, and appropriate catalyst loading [16].

Purification and Isolation Techniques

The purification of 3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde requires careful consideration of the compound's physical and chemical properties. The presence of both hydroxyl and carbonyl functional groups influences the choice of purification methodology [27] [28].

Distillation remains the most cost-effective purification method for large-scale production, though the thermal stability of the aldehyde must be considered [27]. Vacuum distillation at reduced pressure minimizes thermal decomposition and provides products with 85-95% purity [27].

Column chromatography using silica gel or aluminum oxide provides excellent separation capabilities, achieving purities of 95-99% [27]. However, this technique is primarily suitable for laboratory-scale preparations due to cost and scalability limitations [27].

Liquid-liquid extraction protocols offer scalable purification methods, particularly when combined with selective chemical reactions [27] [28]. Bisulfite extraction exploits the reactivity of aldehydes with sodium bisulfite to form water-soluble adducts, enabling separation from non-carbonyl impurities [27] [28]. This method achieves 90-95% purity with 75-90% recovery [27] [28].

The bisulfite extraction process involves dissolving the crude aldehyde mixture in a water-miscible solvent such as methanol or dimethylformamide, followed by treatment with saturated aqueous sodium bisulfite [27] [28]. The aldehyde forms a charged bisulfite adduct that partitions into the aqueous phase, while other organic impurities remain in the organic layer [28]. Subsequent treatment with base regenerates the free aldehyde, which can be extracted into an organic solvent [28].

Recrystallization from appropriate solvents provides high-purity material (90-98%) but with moderate recovery rates (60-80%) [27]. The choice of crystallization solvent depends on the compound's solubility characteristics and the nature of impurities present [27].

Preparative high-performance liquid chromatography offers the highest purity (98-99.5%) but is limited to small-scale applications due to cost considerations [27]. This technique is particularly valuable for analytical-grade material or when exceptional purity is required [27].

Reaction Optimization Parameters

The optimization of synthetic routes to 3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde requires systematic investigation of multiple variables affecting reaction outcome [29] [30] [31]. Design of experiments methodologies enable efficient exploration of the parameter space while minimizing the number of required experiments [29] [31].

Temperature optimization typically involves screening ranges from 25-150°C, depending on the specific synthetic method employed [32] [31]. For Vilsmeier-Haack reactions, optimal temperatures generally fall within 60-80°C, balancing reaction rate with selectivity [6] [8]. Higher temperatures may increase reaction rate but can lead to decomposition or side reactions [31].

Pressure effects are particularly important for carbonylation reactions, where carbon monoxide pressure directly influences reaction rate and yield [11] [12]. Optimal pressures typically range from 1-25 bar, with most systems operating effectively at 10-15 bar [12].

Solvent selection significantly impacts reaction outcome through effects on substrate solubility, catalyst stability, and product selectivity [32] [33]. Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide often provide optimal results for formylation reactions [32] [33]. The solvent polarity affects the stability of charged intermediates and influences the reaction mechanism [33].

Catalyst loading optimization involves balancing catalyst cost with reaction efficiency [29] [31]. For palladium-catalyzed processes, loadings of 1-2 mol% typically provide optimal performance, while higher loadings may lead to catalyst deactivation or increased costs [12] [16].

Reagent stoichiometry affects both yield and selectivity [29] [31]. Excess formylating agent (1.5-2.0 equivalents) often improves conversion while minimizing competing reactions [29]. However, excessive reagent quantities increase costs and waste generation [29].

Reaction time optimization requires balancing conversion with product stability [29] [31]. Extended reaction times may lead to product decomposition or formation of side products [31]. Continuous monitoring using analytical techniques enables determination of optimal reaction endpoints [21] [29].

Statistical optimization methods such as response surface methodology enable simultaneous optimization of multiple variables [29] [30]. These approaches identify optimal operating conditions while quantifying interactions between different parameters [30] [31].

The implementation of automated optimization platforms accelerates process development by enabling rapid screening of reaction conditions [21] [29]. Machine learning algorithms can predict optimal conditions based on historical data and guide experimental design [22].

XLogP3

3.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

3-t-butyl-5-methoxysalicylaldehyde

Dates

Last modified: 08-16-2023

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